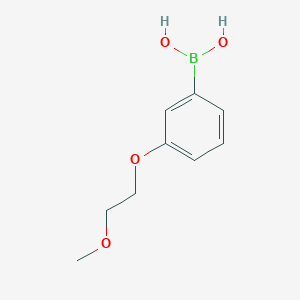

3-(2-Methoxyethoxy)phenylboronic acid

Description

Significance of Organoboron Compounds in Catalysis and Synthesis

Organoboron compounds, a category that includes arylboronic acids, have become central to many areas of chemical research and development. numberanalytics.com Their utility stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid. tandfonline.combohrium.com This property allows organoboron compounds to engage in a wide array of chemical transformations.

Their most prominent role is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. tandfonline.com This reaction forms new carbon-carbon bonds by coupling an organoboron compound with an organic halide, a process fundamental to the synthesis of complex molecules, pharmaceuticals, and advanced materials. numberanalytics.comnih.gov Beyond this, organoboron compounds are used as catalysts themselves, leveraging their Lewis acidity to activate substrates in reactions like Diels-Alder cycloadditions, aldol (B89426) reactions, and reductions. tandfonline.comacs.org

Overview of Phenylboronic Acid Derivatives and Their Functionalization

Phenylboronic acid, the parent compound of this family, serves as a foundational building block. wikipedia.org The true versatility of this class, however, lies in the ability to introduce various functional groups onto the phenyl ring. This functionalization allows chemists to fine-tune the steric and electronic properties of the molecule. japsonline.com

Functional groups can be introduced to influence a molecule's reactivity, solubility, or biological activity. For instance, modifying a phenylboronic acid with electron-donating or electron-withdrawing groups can alter its reactivity in coupling reactions. researchgate.net Furthermore, attaching specific side chains can impart new capabilities, such as enabling the final product to interact with biological targets or improving its solubility in different solvent systems. japsonline.commdpi.com This has led to the development of thousands of distinct phenylboronic acid derivatives, each a unique tool for constructing complex molecular architectures. rsc.org

Positioning of 3-(2-Methoxyethoxy)phenylboronic acid within the Field of Arylboronic Acid Research

This compound is a specific example of a functionalized arylboronic acid. It features a methoxyethoxy side chain [-O-CH₂-CH₂-O-CH₃] at the meta-position of the phenyl ring relative to the boronic acid group. This ether-containing substituent imparts distinct properties, primarily increasing polarity and potential for hydrogen bonding, which can enhance solubility in polar organic solvents or even aqueous media. The ether linkages can also act as coordination sites for metal cations, potentially influencing reaction pathways or the properties of resulting materials. As such, this compound is positioned as a specialized building block, likely designed for use in the synthesis of complex organic molecules where these specific solubility or coordination characteristics are advantageous.

Properties

IUPAC Name |

[3-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,11-12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWVCYOXHJROPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593286 | |

| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227305-67-1 | |

| Record name | B-[3-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227305-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Arylboronic Acids

The physical and chemical properties of arylboronic acids are key to their application in synthesis. While detailed experimental data for 3-(2-Methoxyethoxy)phenylboronic acid is not widely available in published literature, the properties of a structurally similar compound, [3-(2-methoxyethoxymethyl)phenyl]boronic acid (CAS 1256358-61-8), provide a useful reference point. This related compound contains an additional methylene (B1212753) (-CH₂) linker between the phenyl ring and the ether chain.

| Property | Value (for [3-(2-methoxyethoxymethyl)phenyl]boronic acid) |

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.0 g/mol |

| IUPAC Name | [3-(2-methoxyethoxymethyl)phenyl]boronic acid |

| Canonical SMILES | B(C1=CC(=CC=C1)COCCOC)(O)O |

| InChI Key | SDOBFXINMOTWOZ-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 4 |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Arylboronic acids are typically white, crystalline solids with high melting points and are generally stable to air and moisture, making them convenient to handle in a laboratory setting. wikipedia.orgwikipedia.org

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Phenylboronic Acid

Fundamental Reaction Pathways of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is the center of reactivity for this class of compounds, primarily engaging in reactions that form new carbon-carbon and carbon-heteroatom bonds. Its utility is rooted in its ability to undergo transmetalation with transition metal catalysts, most notably palladium.

A primary reaction pathway for 3-(2-Methoxyethoxy)phenylboronic acid involves its facile conversion into boronate esters through reaction with diols. This dehydration reaction is typically reversible and often performed with simple diols like pinacol (B44631), ethylene (B1197577) glycol, or neopentyl glycol to yield the corresponding cyclic boronate esters. These esters often exhibit enhanced stability, solubility in organic solvents, and are less prone to certain side reactions compared to the parent boronic acid.

The formation of a boronate ester from the boronic acid is a crucial step, as the boron atom must be activated to facilitate the key transmetalation step in cross-coupling reactions. organic-chemistry.org While boronic acids themselves can be used directly, their ester derivatives are also effective coupling partners. nih.gov The equilibrium between the boronic acid, its corresponding boronate ester, and the active borate (B1201080) species is influenced by the reaction conditions, including the presence of a base and the specific diol used.

Transesterification, the exchange of the diol component of a boronate ester, can also occur. For instance, a pinacol boronate ester can react with a different diol to form a new ester. This process is governed by the relative stability of the esters and the reaction conditions. The steric bulk around the boron atom, such as that imparted by the methyl groups in a pinacol boronate ester, can influence the rate and feasibility of these reactions. nih.gov

Table 1: Common Diols for Boronate Ester Formation

| Diol Name | Resulting Ester | Key Characteristics |

| Pinacol | Pinacol boronate ester | High stability, crystalline, commonly used for purification and storage. |

| Ethylene Glycol | Ethylene glycol boronate ester | More reactive in some cases than pinacol esters. |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Offers a balance of stability and reactivity. |

| Catechol | Catechol boronate ester | Electronically different, can influence reactivity. |

Despite their utility, arylboronic acids like this compound are susceptible to undesirable side reactions, with protodeboronation being one of the most significant. Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of the corresponding arene (1-methoxy-2-phenoxyethane in this case) and boric acid. This process leads to a reduction in the yield of the desired cross-coupled product.

Several factors can promote protodeboronation:

High Temperatures: Elevated reaction temperatures can accelerate the rate of C–B bond cleavage.

Aqueous Basic Conditions: The presence of water and base, common in many cross-coupling protocols, can facilitate the removal of the boronic acid group.

Electronic Effects: Arylboronic acids with either highly electron-donating or electron-withdrawing substituents can be more prone to protodeboronation. nih.gov

Another potential side reaction in palladium-catalyzed couplings is homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl compound—in this case, 3,3'-bis(2-methoxyethoxy)biphenyl. This is often promoted by the presence of oxygen or other oxidants in the reaction mixture.

In reactions involving substrates with β-hydrogens, beta-hydride elimination can compete with the desired reductive elimination step, reducing the yield of the target molecule. libretexts.org

Influence of the 2-Methoxyethoxy Substituent on Aromatic Reactivity and Selectivity

The 2-methoxyethoxy group, -OCH₂CH₂OCH₃, attached at the meta-position of the phenylboronic acid, exerts a significant electronic and steric influence on the molecule's reactivity.

Electronic Effects: The ether oxygens in the 2-methoxyethoxy group possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the substituent an electron-donating group. nih.gov This increased electron density on the aromatic ring can affect the rate and outcome of reactions. For instance, electron-donating groups can influence the oxidation potential of the molecule and the nucleophilicity of the aryl group during transmetalation. nih.gov Studies on related aniline (B41778) derivatives show that alkoxy substituents generally decrease the oxidation potential. nih.gov The cumulative electron-donating effect of such groups can be significant.

Steric Effects: While not exceptionally bulky, the 2-methoxyethoxy group provides more steric hindrance than a simple methoxy (B1213986) or hydroxyl group. This steric presence can influence the approach of catalysts and reactants to the adjacent positions on the aromatic ring, potentially affecting regioselectivity in reactions where multiple sites are available for substitution. The steric properties of substituents can be a crucial factor in determining solid-state packing and molecular interactions. rsc.org

The combination of these electronic and steric factors modulates the reactivity of this compound in cross-coupling reactions, influencing the efficiency of transmetalation and the stability of the organometallic intermediates.

Elucidation of Reaction Mechanisms for Key Transformations Involving this compound

The most prominent reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The mechanism is a catalytic cycle involving a palladium catalyst and proceeds through three fundamental steps. libretexts.org

Oxidative Addition: The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition with an organohalide (or triflate) partner (Ar-X). This step forms a palladium(II) intermediate, [Ar-Pd(II)-X]. libretexts.orgwikipedia.org The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. First, the this compound reacts with a base (e.g., hydroxide, carbonate, phosphate) to form an anionic 'ate' complex, [Ar'B(OH)₃]⁻. organic-chemistry.orgwikipedia.org This activation increases the nucleophilicity of the aryl group. The activated borate then reacts with the [Ar-Pd(II)-X] complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'].

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center are coupled, forming a new carbon-carbon bond and the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Intermediate/Product | Catalyst State | Description |

| Oxidative Addition | Pd(0) + R¹-X | R¹-Pd(II)-X | Pd(0) → Pd(II) | The catalyst inserts into the carbon-halide bond of the coupling partner. |

| Transmetalation | R¹-Pd(II)-X + [R²-B(OH)₃]⁻ | R¹-Pd(II)-R² | Pd(II) | The organic group from the activated boronic acid is transferred to the palladium center. |

| Reductive Elimination | R¹-Pd(II)-R² | R¹-R² + Pd(0) | Pd(II) → Pd(0) | The coupled product is formed, and the catalyst is regenerated for the next cycle. |

Based on the general mechanism described in multiple sources. libretexts.orgwikipedia.org

The specific nature of the 2-methoxyethoxy substituent can influence the kinetics of these steps. Its electron-donating character may facilitate the transmetalation step by increasing the nucleophilicity of the phenyl ring being transferred.

Applications of 3 2 Methoxyethoxy Phenylboronic Acid in Advanced Organic Synthesis

Catalytic Cross-Coupling Reactions

The utility of 3-(2-methoxyethoxy)phenylboronic acid as a reagent in advanced organic synthesis is most prominently displayed in its application in catalytic cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern synthetic chemistry. The unique substitution pattern of this boronic acid, featuring a meta-alkoxy group, influences its reactivity and solubility, making it a valuable building block for complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation Utilizing this compound

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. masterorganicchemistry.com This reaction facilitates the creation of biaryl structures by coupling an organoboron compound, such as this compound, with an aryl or vinyl halide. nih.gov The general mechanism involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

The presence of the 2-methoxyethoxy substituent on the phenylboronic acid ring can influence the reaction's efficiency. While electron-donating groups can sometimes affect the transmetalation step, modern catalyst systems, often employing specialized phosphine (B1218219) ligands like XPhos or SPhos, have been developed to effectively couple a wide range of electronically diverse boronic acids. nih.gov For instance, studies on various substituted phenylboronic acids have shown that both electron-rich and electron-deficient partners can be coupled successfully with high yields, demonstrating the versatility of the Suzuki-Miyaura reaction. researchgate.net

Research has demonstrated that palladium-N-heterocyclic carbene (NHC) complexes are also highly effective catalysts for Suzuki-Miyaura couplings, accommodating various substituted arylboronic acids. nih.gov The reaction conditions, including the choice of base, solvent, and catalyst, are crucial for optimizing the yield. A typical system might involve a palladium source like Pd(OAc)₂ or a pre-formed catalyst, a phosphine or NHC ligand, and a base such as K₃PO₄ or K₂CO₃ in a solvent mixture like dioxane/water. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Substituted Phenylboronic Acids This table presents generalized conditions and representative yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, illustrating the reaction's broad scope. The specific use of this compound would be expected to follow similar trends.

| Entry | Aryl Halide | Phenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | 4-Iodotoluene | 4-Methylphenylboronic acid | TbPo-Pd(II) (0.05) | K₂CO₃ | DMF/H₂O | 110 | 98.6 | researchgate.net |

| 2 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos pre-catalyst) (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 90 | nih.gov |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Nitrile-NHC-Pd (0.5) | KOH | H₂O/i-PrOH | 82 | 95 | nih.gov |

| 4 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 0 | acs.org |

| 5 | Methyl 4-iodobenzoate | Phenylboronic acid | TbPo-Pd(II) (0.05) | K₂CO₃ | DMF/H₂O | 110 | 94.6 | researchgate.net |

Applications in Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, this compound is a competent coupling partner in other palladium-catalyzed transformations. These reactions expand its utility for creating diverse molecular structures.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. masterorganicchemistry.comwikipedia.org While the boronic acid itself is not a direct participant, its derivatives, synthesized via Suzuki coupling, can be substrates for subsequent Heck reactions, showcasing multi-step synthetic pathways. rug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org Arylboronic acids can be involved indirectly. For instance, a molecule assembled using this compound via a Suzuki reaction could contain a halide handle for a subsequent Sonogashira coupling, demonstrating the modularity of these methods. beilstein-journals.org

Palladium-Catalyzed Conjugate Addition: A significant application for arylboronic acids is the asymmetric 1,4-addition (conjugate addition) to α,β-unsaturated carbonyl compounds. beilstein-journals.org This method allows for the enantioselective construction of carbon-carbon bonds, including all-carbon quaternary stereocenters. nih.gov Research has shown that palladium catalysts paired with chiral ligands, such as pyridinooxazolines (PyOx), can facilitate the addition of a wide array of arylboronic acids to cyclic enones, lactams, and chromones. nih.govnih.govcaltech.edu The electronic nature of the substituent on the boronic acid affects the reaction's success; electron-withdrawing groups often lead to higher yields and enantioselectivity, while electron-donating groups can be more challenging. nih.gov The meta-alkoxy group of this compound positions it as a viable substrate for these transformations. nih.govcore.ac.uk

Table 2: Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids This table shows the scope of arylboronic acids in conjugate additions to cyclic electrophiles, demonstrating high yields and enantioselectivities.

| Entry | Electrophile | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Citation |

| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | Pd(OAc)₂ / Ligand | 99 | 92 | beilstein-journals.org |

| 2 | α,β-Unsaturated Lactam | 4-Chlorophenylboronic acid | Pd(TFA)₂ / (S)-t-Bu-PyOx | 95 | 96 | nih.gov |

| 3 | Chromone | 3,5-Dimethoxyphenylboronic acid | Pd(TFA)₂ / (S)-t-Bu-PyOx | 99 | 95 | caltech.edu |

| 4 | 2-Cyclopenten-1-one | 4-Methoxyphenylboronic acid | Pd(OCOCF₃)₂ / Ligand | 83 | 72 | beilstein-journals.org |

| 5 | α,β-Unsaturated Lactam | 3-Methylphenylboronic acid | Pd(TFA)₂ / (S)-t-Bu-PyOx | 94 | 93 | nih.gov |

Metal-Free Coupling Strategies Employing Boronic Acids

In a shift towards more sustainable chemical practices, transition-metal-free coupling reactions have gained significant attention. Arylboronic acids can participate in these transformations, which avoid the cost and potential toxicity associated with metal catalysts. nih.gov One notable strategy involves the coupling of arylboronic acids with 1,3-dipoles, such as nitrile imines. whiterose.ac.uknih.gov In this process, a highly reactive nitrile imine, generated in situ, undergoes a Petasis-Mannich-type coupling with the arylboronic acid via a nucleophilic boronate complex. whiterose.ac.ukrsc.org This method provides direct access to aryl hydrazones, forming a carbon-carbon bond without any metal mediation. rsc.orgresearchgate.net The reaction tolerates a broad range of arylboronic acids, showcasing its potential for creating diverse compound libraries. researchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. Arylboronic acids, including this compound, are key components in several powerful MCRs.

The Petasis Borono-Mannich (PBM) reaction is a prominent example, involving the reaction of an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity and the stability and low toxicity of the boronic acid reagent. organic-chemistry.org The scope of the boronic acid component is broad, though electron-rich arylboronic acids tend to give better results at room temperature, while electron-poor variants may require elevated temperatures. organic-chemistry.orgresearchgate.net

The Groebke-Blackburn-Bienaymé (GBB) reaction is another important MCR that produces N-fused 3-aminoimidazoles from an amidine, an aldehyde, and an isocyanide. acs.orgnih.gov While boronic acids are not a primary component, the GBB reaction can be powerfully combined with Suzuki-Miyaura couplings in one-pot sequences. For example, a heterocyclic halide can first undergo a GBB reaction, followed by a subsequent Suzuki coupling with a boronic acid like this compound to rapidly build molecular complexity. nih.govbeilstein-journals.org

Utilization in Stereoselective Synthesis of Complex Molecules

The boronic acid functional group is instrumental in stereoselective synthesis, enabling the creation of chiral molecules with high levels of control. While the phenylboronic acid itself is achiral, it can be converted into chiral boronic esters or used in conjunction with chiral catalysts to direct stereochemical outcomes.

One major area is the stereoselective addition of allylboronic esters to aldehydes and imines. documentsdelivered.comacs.orgnih.gov By using chiral auxiliaries, such as those derived from tartrates, diastereomerically pure allylboronates can be synthesized. acs.org These reagents react with carbonyl compounds to produce enantiomerically enriched homoallylic alcohols. documentsdelivered.comfigshare.com The principles governing these reactions can be extended to more complex systems, where the boronic acid moiety is a handle for introducing chirality. For instance, the reductive cross-coupling of terminal alkynes with chiral α-chloro boronic esters can produce enantioenriched allylic alcohols with high stereospecificity. dicp.ac.cn The 3-(2-methoxyethoxy)phenyl group could be incorporated into such systems as a key structural element.

Precursor for Diverse Molecular Architectures

Due to its participation in the aforementioned reactions, this compound serves as a versatile precursor for a wide array of complex molecular architectures.

Biaryl and Heteroaryl-Aryl Scaffolds: The most direct application is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. google.com This allows the 3-(2-methoxyethoxy)phenyl moiety to be connected to a vast range of aromatic and heteroaromatic systems, which are common cores in pharmaceuticals and materials science. nih.govnih.gov

Functionalized Amines and Amino Acids: Through the Petasis reaction, this boronic acid can be used to synthesize complex amines and unnatural α-amino acids bearing the 3-(2-methoxyethoxy)phenyl group. nih.gov These products are valuable building blocks for peptidomimetics and other biologically active molecules. wikipedia.org

Heterocyclic Systems: The integration of this boronic acid into MCRs or sequential coupling strategies provides access to diverse heterocyclic frameworks. nih.govnih.gov For example, its use in a Petasis reaction followed by cyclization or in a tandem GBB-Suzuki process can generate complex, drug-like scaffolds efficiently. beilstein-journals.org The methoxyethoxy side chain can also influence the physical properties of the final molecule, such as solubility and binding characteristics.

Synthesis of Aminofuro-Pyridine Derivatives

The furo-pyridine nucleus, particularly in its aminated forms, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net The synthesis of these complex heterocycles often relies on the strategic introduction of aryl substituents to a pre-formed or concurrently formed heterocyclic core. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for achieving this transformation due to its high efficiency and functional group tolerance. nih.govresearchgate.net

While direct, published examples detailing the use of this compound for the synthesis of aminofuro-pyridine derivatives are specific, the general principles of heterocyclic synthesis support its application in this context. A common synthetic strategy involves the coupling of a halogenated aminofuro-pyridine intermediate with an appropriate arylboronic acid.

In a representative synthetic approach, a suitably halogenated aminofuro-pyridine core, such as one bearing a bromine or chlorine atom at a key position, can be reacted with this compound. This reaction, typically catalyzed by a palladium complex in the presence of a base, facilitates the formation of a new carbon-carbon bond, thereby attaching the 3-(2-methoxyethoxy)phenyl group to the aminofuro-pyridine framework. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to maximize the yield of the desired coupled product. researchgate.net

The general scheme for such a transformation is presented below:

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Aminofuro-Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Halogenated Aminofuro-Pyridine | This compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 3-(2-Methoxyethoxy)phenyl-substituted Aminofuro-Pyridine |

This method allows for the modular and efficient synthesis of a library of aminofuro-pyridine derivatives, where the properties of the final molecule can be fine-tuned by the nature of the substituents on the arylboronic acid. The use of this compound in this capacity introduces a flexible ether linkage and a terminal methyl group, which can impact solubility, metabolic stability, and target-binding interactions.

General Building Block in Heterocyclic Compound Synthesis

Beyond specific applications, this compound functions as a versatile building block for the synthesis of a broad array of heterocyclic compounds. Organoboron compounds are extensively used as intermediates in organic reactions, with arylboronic acids being particularly prominent in the construction of carbon-carbon bonds through the Suzuki-Miyaura reaction. nih.gov These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis. japsonline.comnih.gov

The utility of this compound lies in its ability to introduce the 3-(2-methoxyethoxy)phenyl moiety into various heterocyclic systems. This is achieved by coupling the boronic acid with a diverse range of heterocyclic halides or triflates. The reaction is not limited to pyridines but extends to other important heterocyclic cores relevant to medicinal chemistry and materials science. snnu.edu.cnnih.govrsc.org

The Suzuki-Miyaura coupling provides a robust platform for connecting the 3-(2-methoxyethoxy)phenyl group to numerous heterocyclic partners, as illustrated by the general reaction scheme.

Table 2: Versatility of Arylboronic Acids in Heterocyclic Synthesis via Suzuki-Miyaura Coupling

| Heterocyclic Core (Halide/Triflate) | Coupling Partner | Potential Product Scaffold |

| Pyridine | This compound | Aryl-substituted Pyridine |

| Pyrimidine | This compound | Aryl-substituted Pyrimidine |

| Pyrrole | This compound | Aryl-substituted Pyrrole nih.gov |

| Quinoline | This compound | Aryl-substituted Quinoline |

| Isoquinoline | This compound | Aryl-substituted Isoquinoline |

| Pyrazole | This compound | Aryl-substituted Pyrazole |

| Imidazole | This compound | Aryl-substituted Imidazole |

The introduction of the 3-(2-methoxyethoxy)phenyl substituent can significantly alter the properties of the parent heterocycle. The ether chain can enhance aqueous solubility and provide conformational flexibility, while the entire group can participate in various non-covalent interactions, which is a key consideration in drug design and the development of functional materials. japsonline.com The reliable and predictable reactivity of this compound in palladium-catalyzed cross-coupling reactions cements its role as a fundamental building block in the modern synthetic chemist's toolkit.

Research in Medicinal Chemistry and Drug Discovery Utilizing 3 2 Methoxyethoxy Phenylboronic Acid

Development of Pharmaceutical Intermediates and Lead Compounds

3-(2-Methoxyethoxy)phenylboronic acid serves as a crucial intermediate in the synthesis of advanced molecular scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds between sp2-hybridized centers. nih.govfrontiersin.org The boronic acid is particularly valuable for introducing the 3-(2-methoxyethoxy)phenyl moiety onto a heterocyclic core, a common strategy in the development of lead compounds for various therapeutic targets.

A prominent example is its use in the synthesis of pyrazolopyrimidine-based kinase inhibitors. In a typical synthetic route, a halogenated (e.g., chlorinated or brominated) pyrazolopyrimidine core is first assembled. This core structure then acts as the electrophilic partner in a Suzuki coupling reaction with this compound, which serves as the nucleophilic organoboron partner. This key step yields an advanced intermediate where the desired phenyl group is attached to the core, ready for further functionalization or as the final bioactive compound itself. The resulting molecules are often investigated as lead compounds due to the favorable properties conferred by the 3-(2-methoxyethoxy)phenyl group, such as improved solubility and potential for beneficial interactions with the target protein.

| Intermediate Name | CAS Number | Molecular Formula | Role |

| This compound | 227305-67-1 | C9H13BO4 | Key building block in Suzuki coupling reactions |

| Halogenated Pyrazolopyrimidine Core | Varies | Varies | Scaffold for coupling with the boronic acid |

Design and Synthesis of Bioactive Molecules Incorporating the 3-(2-Methoxyethoxy)phenyl Moiety

The 3-(2-methoxyethoxy)phenyl moiety, introduced via its corresponding boronic acid, is a deliberate design element in the creation of potent and selective bioactive molecules. This group is frequently employed in the design of kinase inhibitors, a major class of targeted cancer therapies. Kinases utilize ATP for their signaling function, and inhibitors are often designed to occupy the ATP-binding site. The 3-(2-methoxyethoxy)phenyl group can form critical interactions within this pocket.

Specifically, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the 3-(2-methoxyethoxy)phenyl group plays a significant role. BTK is a key enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). nih.gov The synthesis of these inhibitors involves the Suzuki coupling of this compound with a 1H-pyrazolo[3,4-d]pyrimidine core. The resulting compounds have demonstrated potent inhibitory activity against the BTK enzyme. The methoxyethoxy side chain is designed to extend into solvent-exposed regions of the kinase's ATP-binding pocket, potentially enhancing solubility and pharmacokinetic properties without compromising binding affinity to the core hinge region of the enzyme.

Structure-Activity Relationship (SAR) Studies on Derivatives for Therapeutic Potential

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into clinical candidates. For bioactive molecules containing the 3-(2-methoxyethoxy)phenyl group, SAR studies have provided critical insights into the features required for potent and selective biological activity. Research on pyrazolopyrimidine-based BTK inhibitors has shown that the nature and position of substituents on the phenyl ring, introduced by the boronic acid, are crucial for potency.

Comparison with Other Substituents: SAR studies often involve synthesizing a library of analogs with different substituents on the phenyl ring. For instance, replacing the 3-(2-methoxyethoxy) group with simpler alkoxy groups (e.g., methoxy (B1213986), ethoxy) or with non-polar alkyl groups allows researchers to probe the importance of the ether linkage and chain length for biological activity. In many kinase inhibitor programs, such modifications can drastically alter the potency and selectivity, highlighting the specific contribution of the 3-(2-methoxyethoxy)phenyl moiety.

The table below illustrates a conceptual SAR based on findings for pyrazolopyrimidine kinase inhibitors, showing how changes to the phenyl substituent can affect biological activity.

| Compound | Phenyl Ring Substituent | BTK IC50 (nM) | Rationale for Change |

| Lead Compound | 3-(2-Methoxyethoxy) | Potent (e.g., <10 nM) | Optimal balance of potency and physicochemical properties. |

| Analog 1 | 3-Methoxy | Less Potent | Probes the necessity of the extended ether chain. |

| Analog 2 | 4-(2-Methoxyethoxy) | Significantly Less Potent | Demonstrates the importance of the meta-position for optimal binding. |

| Analog 3 | 3-Phenoxy | Varies | Explores the effect of a more rigid aromatic ether. |

Applications in Prodrug Strategies and Drug Delivery Systems

While this compound is primarily used as a building block to construct the final active molecule, the moiety it introduces can be considered part of a broader strategy to impart drug-like properties, which is a central goal of prodrug design. Prodrugs are inactive compounds that are converted into active drugs in the body, often to overcome issues like poor solubility or metabolic instability.

The inclusion of the 2-methoxyethoxy group on the phenyl ring enhances the polarity and hydrogen bonding capability of the molecule. This can lead to:

Improved Aqueous Solubility: The ether oxygens can act as hydrogen bond acceptors, improving the solubility of the parent molecule, which is a common challenge in drug development.

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than more labile functional groups like esters, which are often used in traditional prodrugs. Incorporating this stable, solubilizing group from the outset can be seen as a "built-in" approach to improving pharmacokinetic properties.

Although not a classic "cleavable" promoiety, the 3-(2-methoxyethoxy)phenyl group functions as a non-labile "pharmacokinetic modifier" integrated into the drug's core structure to ensure favorable distribution and behavior in the body.

Role in Target-Oriented Synthesis for Specific Therapeutic Agents

Target-oriented synthesis (TOS) is a strategy where the synthesis of a molecule is designed from the outset to interact with a specific biological target. The use of this compound in the creation of BTK inhibitors is a clear example of TOS.

The design of these inhibitors begins with the identification of BTK as a critical therapeutic target in B-cell cancers. nih.gov The structure of the BTK active site is analyzed to design a molecular scaffold that can bind with high affinity and selectivity. The pyrazolopyrimidine core is chosen for its ability to form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine (B156593) from ATP.

The role of this compound in this strategy is to provide a large, functionalized substituent that occupies another part of the ATP-binding site. The Suzuki coupling reaction provides a reliable method to install this specifically designed moiety. The synthesis is not random; it is a directed effort to build a molecule with a predefined purpose: the potent and selective inhibition of BTK for the treatment of specific cancers. The success of this approach has led to the development of highly effective BTK inhibitors used in clinical practice.

Advanced Research and Future Perspectives for 3 2 Methoxyethoxy Phenylboronic Acid

Development of Novel Catalytic Systems for Reactions Involving 3-(2-Methoxyethoxy)phenylboronic acid

The reactivity of this compound is predominantly centered around its boronic acid moiety, making it a valuable substrate in a variety of metal-catalyzed cross-coupling reactions. Research is focused on developing more efficient, selective, and robust catalytic systems to broaden the scope of its applications.

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are the most common applications for arylboronic acids. core.ac.uk Innovations in this area include the development of heterogeneous catalysts, such as palladium(0) supported on Y-type zeolites, which facilitate the coupling of aryl bromides with arylboronic acids under mild conditions and allow for catalyst reuse after regeneration. core.ac.uk For a compound like this compound, which possesses an electron-donating ether group, such systems could provide high yields in couplings with electron-poor or sterically hindered aryl halides.

Beyond palladium, other transition metals are being explored. Copper-catalyzed Chan-Lam coupling, which forms carbon-heteroatom bonds, is a key area where novel systems could benefit the use of this compound for creating aryl ethers or aryl amines. wikipedia.org Furthermore, cobalt-porphyrin complexes have emerged as effective catalysts for the oxidative hydroxylation of arylboronic acids to phenols using blue-light irradiation, offering an environmentally friendly oxidation method. mdpi.com Three-component reactions, such as the palladium-catalyzed aerobic arylboration of alkenes, allow for the direct synthesis of complex alkyl boronic esters from arylboronic acids, alkenes, and bis(pinacol)diboron, representing a powerful tool for rapid molecule construction. acs.org The electron-rich nature of this compound may influence the regioselectivity and rate of these multi-component reactions. acs.org

Table 1: Examples of Catalytic Systems for Arylboronic Acid Reactions

| Reaction Type | Catalyst System | Key Features | Relevant Findings | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0)-loaded NaY Zeolite | Heterogeneous, reusable catalyst. | Effective for coupling aryl bromides, including those with methoxy (B1213986) substituents, in high yields. | core.ac.uk |

| Oxidative Hydroxylation | Co(II)-porphyrin complex with blue-light | Eco-friendly oxidation using air. | Carboxylic acid substituted porphyrins showed the best yields for converting phenylboronic acid to phenol. | mdpi.com |

| Alkene Arylboration | Palladium catalyst with Bis(pinacol)diboron | Three-component reaction to form alkyl boronic esters. | Proceeds with both electron-rich and -deficient arylboronic acids. | acs.org |

| Amidation | (3,4,5-trifluorophenyl)boronic acid | Organocatalyst for direct amidation. | Acyloxyboron intermediates are key to the catalytic cycle. | orgsyn.org |

Exploration of Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and higher throughput. organic-chemistry.orgegasmoniz.com.pt The synthesis of boronic acids, which often involves highly reactive organolithium intermediates and cryogenic temperatures, is particularly well-suited for flow chemistry. acs.orgnih.gov

A common continuous flow process involves the reaction of an aryl bromide with n-butyllithium to form a phenyllithium (B1222949) species, which is then quenched with a borate (B1201080) ester. acs.org This entire sequence can be performed in seconds with remarkable throughput (e.g., 60 g/h), minimizing the risks associated with handling pyrophoric reagents on a large scale. organic-chemistry.orgnih.govacs.org This methodology could be directly applied to the synthesis of this compound from the corresponding 1-bromo-3-(2-methoxyethoxy)benzene. The precise control of residence time and temperature in a microreactor or a multijet oscillating disk (MJOD) reactor can maximize yield and minimize impurity formation. organic-chemistry.orgacs.org

Furthermore, flow chemistry enables the integration of multiple synthetic steps, purification, and analysis into a single, automated system. researchgate.net For reactions involving this compound, such as a Suzuki coupling, a flow process could be designed where the coupling reaction is immediately followed by continuous liquid-liquid extraction and in-line purification, significantly streamlining the production of the final biaryl product. researchgate.netnih.gov

Integration into Solid-Phase Synthesis and Combinatorial Chemistry Approaches

The unique reactivity of the boronic acid functional group makes it a valuable tool in modern high-throughput synthesis techniques like solid-phase synthesis and combinatorial chemistry. nih.gov Boronic acids can engage in reversible covalent bonding, a property that is highly desirable in dynamic combinatorial chemistry (DCC). rsc.org In DCC, reversible reactions are used to generate a library of compounds that can adapt to the presence of a biological target, allowing for the identification of potent binders. The ability of this compound to form reversible boronate esters with diols could be exploited to create such dynamic libraries for drug discovery. rsc.orgnih.gov

In solid-phase synthesis, molecules are built step-by-step on a solid support or resin. While direct attachment of this compound to a resin might be challenging, it can be used as a key building block in solution-phase synthesis steps that are later integrated with solid-phase methods. For example, a molecule containing the 3-(2-methoxyethoxy)phenyl group could be constructed via a Suzuki coupling and then attached to a solid support for further elaboration in a peptide or peptidomimetic synthesis. nih.govresearchgate.net The boronic acid itself can also be used as a bioconjugation warhead to attach molecules to biomolecules containing diol functionalities. rsc.org

Adherence to Green Chemistry Principles in the Use and Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Several principles of green chemistry are highly relevant to the synthesis and application of this compound.

Prevention of Waste : Flow chemistry processes for boronic acid synthesis can significantly reduce waste compared to batch methods by improving yields and minimizing side reactions. organic-chemistry.orgnih.gov

Atom Economy : Multicomponent reactions, such as the Hantzsch reaction catalyzed by formylphenylboronic acids, maximize the incorporation of all starting materials into the final product, a core principle of atom economy. nih.gov Similar strategies using this compound could be developed.

Less Hazardous Chemical Syntheses : The development of catalyst- and solvent-free reaction conditions, such as the ipso-hydroxylation of arylboronic acids using sodium perborate (B1237305) in water, represents a significant advance in green chemistry. researchgate.net

Safer Solvents and Auxiliaries : Using water as a solvent for reactions like Suzuki couplings or hydroxylation is a key green strategy. core.ac.ukresearchgate.net The methoxyethoxy side chain of the title compound may improve its solubility in greener solvent systems.

Design for Energy Efficiency : Utilizing microwave irradiation or flow chemistry can drastically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Use of Catalysis : Employing catalytic reagents over stoichiometric ones is fundamental. Boronic acids themselves can act as catalysts in certain reactions, such as amidations, avoiding the need for metal catalysts. orgsyn.orgnih.gov

By consciously applying these principles, the environmental footprint associated with the lifecycle of this compound can be minimized. atiner.gr

Emerging Applications in Material Science and Supramolecular Chemistry

The ability of boronic acids to form predictable, directional, and reversible interactions makes them powerful building blocks in material science and supramolecular chemistry. Arylboronic acids are well-known to form hydrogen-bonded dimeric structures in the solid state. nih.gov These interactions, combined with other forces like π–π stacking, can be used to construct complex, self-assembling supramolecular architectures such as infinite columnar networks. nih.gov The 3-(2-methoxyethoxy)phenyl group, with its flexible ether chain and potential hydrogen bond accepting oxygen atoms, could introduce unique packing motifs and functionalities into such materials.

A significant application is in the field of sensors. The reversible formation of boronate esters with diols is the basis for saccharide sensors. wikipedia.org It is conceivable that materials incorporating this compound could be designed for specific sensing applications.

Furthermore, boronic acids are used to functionalize nanoparticles for various purposes. Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized to capture and concentrate soil enzymes for sensitive assays, demonstrating a practical application in biotechnology and environmental science. nih.gov The specific properties of this compound, such as its hydrophilicity and binding characteristics, could be harnessed to create novel functionalized nanomaterials for diagnostics, separations, or catalysis.

Q & A

Q. Methodological steps :

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for high turnover and reduced homocoupling .

- Solvent optimization : Employ THF/H₂O (4:1) or DME to balance solubility and reaction efficiency .

- Temperature control : Maintain 60–80°C to accelerate transmetalation while avoiding boronic acid decomposition .

- Base choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) ensures proper pH for activation .

Validation : Monitor reaction progress via TLC or HPLC (retention time ~0.83 min under SQD-AA05 conditions) .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., methoxyethoxy at C3) and boronic acid proton resonance (δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 236 [M+H]⁺ (similar to structurally related compounds) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: What are the common solvents and reaction conditions employed in the synthesis of this compound?

- Solvents : Anhydrous THF or DCM for lithiation/borylation steps; ethanol/water mixtures for crystallization .

- Catalysts : BF₃·OEt₂ or Pd-mediated cross-coupling for aryl boronate ester formation .

- Temperature : 0–25°C for controlled reaction progression to avoid side reactions (e.g., protodeboronation) .

Advanced: How does the methoxyethoxy substituent in this compound affect its stability under different pH conditions?

- Acidic conditions (pH <5) : Boronic acid reversibly forms trifluoroborate salts, reducing reactivity .

- Neutral/basic conditions (pH 7–9) : Stabilizes the boronate anion, enhancing solubility and coupling efficiency .

- Mitigation strategy : Use buffered solutions (e.g., phosphate buffer) to maintain optimal pH during biological assays .

Basic: What are the typical applications of this compound in medicinal chemistry research?

- Enzyme inhibition : Modulates kinase activity (e.g., EGFR, VEGFR) via boronic acid-mediated transition-state mimicry .

- Prodrug design : Serves as a hydrolytically stable linker for targeted drug delivery .

- Fluorescent probes : Functionalized for detecting peroxides or saccharides in cellular assays .

Advanced: What strategies can be employed to resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Systematic parameter screening : Vary catalyst loading (0.5–5 mol%), substrate ratios (1:1 to 1:1.5), and solvent systems .

- Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of boronic acid .

- Data normalization : Report yields relative to internal standards (e.g., mesitylene) to account for instrumental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.